molecular formula C16H12N2O8S2 B086030 4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid CAS No. 13432-13-8

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid

Cat. No. B086030
CAS RN: 13432-13-8
M. Wt: 424.4 g/mol
InChI Key: QNXPEGYDIVZQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid (commonly known as Sudan III) is a synthetic dye that belongs to the azo dye family. Sudan III is widely used in scientific research applications due to its unique properties, including its high solubility in water and its ability to bind to biological molecules such as proteins and nucleic acids.

Scientific Research Applications

Pyroelectric Hybrid Materials

4,5-Dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid (C.I. Acid Red 29) has been used to prepare pyroelectric hybrid materials with excellent pyroelectric character and high thermal stability. These materials, created through a sol–gel process involving Nb or Ta alkoxides, display no phase separation and are characterized using infrared spectrometry, atom force microscopy, and thermal gravimetry differential thermal analysis (Xu et al., 2008).

Synthesis and Characterization of Novel Azo Ligands

This compound has been involved in the synthesis of novel azo ligands like H2L and H2L1, which show high thermal stability and good metal extraction capacity. Their complexes with Cu(II), Ni(II), and Co(II) have been characterized by various methods, indicating a 2:1 metal:ligand ratio and exhibiting properties like binuclear azo ligands with an ONO donor set (Tunçel et al., 2008).

Autoxidation Reactions of Aromatic o-Aminohydroxynaphthalenes

This compound, as a mono- or disulfonated naphthalene derivative, is a common product of azo dyes' anaerobic reduction by microorganisms. Its behavior under aerobic conditions was evaluated through chemical preparation and exposure to air at neutral pH, leading to the formation of autoxidation products characterized by LC−MS and UV/VIS spectroscopy (Kudlich et al., 1999).

Treatment of DSD-acid Manufacturing Process Wastewater

Used in the synthesis of various dyes, this compound's derivatives are found in H-acid wastewater. A study explored a pretreatment method involving ferrous ion-peroxide oxidation combined with coagulation, demonstrating significant COD removal and increased biodegradability of the residue (Zhu et al., 1996).

Preparation and Characterization of Novel Sulfonated Copolyimide Membranes

This compound was used to prepare new copolyimides with controlled degrees of sulfonation, showing promising physical properties like thermal behavior, viscosity, and ion exchange capacity, essential for fuel cell membrane applications (Mehdipour‐Ataei et al., 2008).

Stripping Detection of Copper(II)

Incorporating this compound as an anionic complexing ligand into polypyrrole film during electropolymerization, it was used for the selective and regenerable detection of copper(II) in natural water and human hair samples, showing a low detection limit and high precision (Mohadesi & Taher, 2007).

Anti-inflammatory Biomolecular Activity

Novel derivatives of this compound have been synthesized and characterized, demonstrating potential anti-inflammatory activity through density functional theory, molecular docking, and molecular dynamic simulation. The studies reveal significant binding affinity and interaction with COXs enzymes, inhibiting the biosynthesis of prostaglandins, key mediators of inflammation and pain (Udoikono et al., 2022).

properties

IUPAC Name

4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8S2/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10/h1-8,19-20H,(H,21,22,23)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDLCOIGFNUHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425518
Record name Chromotrope 2R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13432-13-8
Record name Chromotrope 2R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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